Home > Products > Screening Compounds P21962 > 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine - 2098014-22-1

6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Catalog Number: EVT-1779875
CAS Number: 2098014-22-1
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea, also known as PSNCBAM-1, is an allosteric modulator of the cannabinoid CB1 receptor. [] This compound exhibits negative allosteric modulator characteristics, meaning it can reduce the maximum effect of CB1 receptor agonists. [] The discovery of PSNCBAM-1 and other allosteric modulators has generated significant interest in this approach to modulating CB1 receptor activity, especially considering the potential side effects associated with orthosteric antagonists. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride is a highly selective inhibitor of phosphodiesterase 10A (PDE10A). [] This compound exhibits strong PDE10A inhibitory activity and good pharmacokinetic properties, making it a promising candidate for the treatment of psychosis diseases like schizophrenia. [] The compound was developed through a series of optimizations starting from the PDE5 inhibitor avanafil, capitalizing on the structural homology between PDE10A and PDE5. []

1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol

Compound Description: 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol was synthesized via a solvent-free, one-pot, three-component domino reaction. [] This compound features a naphthalene ring system connected to a pyridine ring through a pyrrolidine-substituted methylene bridge. [] The molecular conformation is stabilized by an intramolecular O-H···N hydrogen bond between the hydroxyl group of the naphthalene and the nitrogen of the pyrrolidine ring. []

3,3‐Diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetamides and 3,3‐Diphenyl‐propionamides

Compound Description: Researchers synthesized a focused library of 3,3‐Diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetamides and 3,3‐Diphenyl‐propionamides as potential anticonvulsant agents. [] The final products were obtained through an amidation reaction between 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid or 3,3-diphenyl-propionic acid and various secondary amines using carbonyldiimidazole as a coupling reagent. [] The compounds were evaluated for anticonvulsant activity in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. [] Several compounds displayed promising anticonvulsant activity, with compound 3q (a specific derivative of 3,3‐diphenyl‐propionamide) exhibiting a broad spectrum of activity across preclinical seizure models. []

6-(5-(1Н-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-ylthio)pyridin-3-amines and 6-((5-(1Н-tetrazole-1-yl)methil-4-R-1,2,4-triazole-3-ylthio)pyridin-3-yl)-(alk,ar,heter)ylmethanimines

Compound Description: A series of novel 6-(5-(1Н-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-ylthio)pyridin-3-amines and 6-((5-(1Н-tetrazole-1-yl)methil-4-R-1,2,4-triazole-3-ylthio)pyridin-3-yl)-(alk,ar,heter)ylmethanimines were synthesized and characterized. [] These compounds were designed based on the known biological activity of both triazole and tetrazole heterocycles. [] Computational predictions using the PASS online service suggested that these compounds exhibit a wide range of biological actions and are likely low in toxicity. []

1-Isonicotinoyl-4-phenylthiosemicarbazide

Compound Description: 1-Isonicotinoyl-4-phenylthiosemicarbazide (I) was synthesized from isonicotinic hydrazide and phenyl isothiocyanate. [] This compound can be converted into either a 1,3,4-oxadiazole (II) or a 1,2,4-triazole (III) derivative depending on the reaction conditions. [] These heterocyclic derivatives exhibit different structural features and were analyzed for their antioxidant activity. []

5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine

Compound Description: 5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine was synthesized as a potential amyloid imaging agent. [] This compound was radioiodinated and its biological distribution was evaluated. [] The research aimed to develop new imaging agents for Alzheimer's disease based on the ability of certain pyridine derivatives to bind to amyloid plaques. []

Overview

6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. It features a pyridine ring substituted with a pyrrolidine moiety that is further modified with an ethoxymethyl group. This structure suggests a potential for diverse biological activities, making it a subject of interest for researchers.

Source and Classification

The compound falls under the category of pyridine derivatives, which are widely recognized for their utility in drug design and synthesis. Pyridine and its derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The molecular formula of this compound is C12H19N3OC_{12}H_{19}N_{3}O with a molecular weight of approximately 221.3 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine can be approached through several methods:

  1. Ethoxymethylation of Pyrrolidine: The initial step involves the reaction of pyrrolidine with ethyl chloroacetate or a similar ethoxymethylating agent to introduce the ethoxymethyl group.
  2. Pyridine Derivative Formation: The next step typically involves the introduction of the pyridine ring via nucleophilic substitution or coupling reactions, which may utilize various coupling agents or catalysts to facilitate the formation of the desired bond between the pyrrolidine and pyridine moieties.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the target compound from by-products and unreacted materials.

These methods highlight the versatility in synthetic approaches available for constructing this compound, allowing for modifications tailored to specific research needs .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine consists of:

  • A pyridine ring (a six-membered aromatic ring containing one nitrogen atom).
  • A pyrrolidine ring (a five-membered ring containing one nitrogen atom).
  • An ethoxymethyl group attached to the pyrrolidine.

The structural representation can be summarized as follows:

C12H19N3O\text{C}_{12}\text{H}_{19}\text{N}_{3}\text{O}

This compound's structure allows it to engage in various interactions with biological targets, potentially leading to significant pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine can undergo several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in both the pyrrolidine and pyridine rings can participate in nucleophilic substitutions, making them reactive towards electrophiles.
  2. Oxidation Reactions: The presence of nitrogen atoms can facilitate oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
  3. Deaminative Reactions: Similar compounds have shown potential for undergoing deaminative transformations, which can modify their biological activity significantly .

These reactions are crucial for exploring the compound's reactivity profile and potential modifications that could enhance its therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action for 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is likely related to its ability to interact with specific biological targets:

  1. Enzyme Inhibition: This compound may inhibit enzymes such as phosphodiesterase type 5, which plays a role in various signaling pathways.
  2. Receptor Modulation: Given its structural features, it may act as an antagonist or modulator at certain receptors, influencing cellular responses related to pain and inflammation.

In vitro studies suggest that similar compounds exhibit dose-dependent effects on cellular signaling pathways, indicating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: Approximately 221.3 g/mol.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic ethoxymethyl group.

Chemical properties include:

  • Reactivity: The compound's nitrogen atoms make it susceptible to protonation under acidic conditions, influencing its solubility and reactivity.

Understanding these properties is essential for predicting behavior in biological systems and during synthetic procedures.

Applications

Scientific Uses

6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine has potential applications in:

  1. Pharmaceutical Development: Its structure suggests utility in developing new drugs targeting pain relief or inflammation modulation.
  2. Biochemical Research: As a tool compound, it can help elucidate mechanisms involving specific enzymes or receptors within cellular pathways.
  3. Synthetic Chemistry: It serves as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Research into this compound could lead to significant advancements in medicinal chemistry and therapeutic applications .

Introduction to Pyrrolidine-Pyridine Hybrids in Medicinal Chemistry

Historical Context of Pyrrolidine Derivatives in CNS-Targeted Therapeutics

Pyrrolidine’s prominence in neuropharmacology stems from its unique three-dimensional structure and favorable physicochemical properties. As a saturated five-membered heterocycle, pyrrolidine exhibits enhanced sp³ character (Fsp³ = 0.80) compared to flat aromatic systems, promoting greater solubility and reduced plasma protein binding [4]. This scaffold enables extensive exploration of pharmacophore space through pseudorotation—conformational flexibility that optimizes binding to enantioselective CNS targets. Approximately 37 FDA-approved drugs incorporate pyrrolidine, with CNS agents prominently represented due to the ring’s ability to balance lipophilicity and polarity [4]. Key molecular descriptors underpin this suitability:

Table 1: Physicochemical Properties of Pyrrolidine Versus Related Scaffolds

ParameterPyrrolidinePyrroleCyclopentane
Dipole Moment (D)1.412.930.07
LogP0.460.753.00
PSA (Ų)16.4613.960
H-bond Donors1.01.00
H-bond Acceptors1.50.50

Data derived from quantum chemical calculations [4]

Pyrrolidine’s moderate basicity (pKₐ ~11.3) facilitates salt formation for improved solubility, while its chiral centers enable stereoselective interactions with neuronal receptors and enzymes. These attributes are exemplified in CNS-active pyrrolidine alkaloids like the nootropic aniracetam and the stimulant nicotine [4]. The scaffold’s metabolic stability—resistance to cytochrome P450 oxidation compared to smaller azetidines—further solidifies its role in sustained CNS exposure. In 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, the pyrrolidine ring serves as a conformationally constrained spacer that positions the ethoxymethyl group for optimal membrane interaction while minimizing P-glycoprotein recognition.

Role of Pyridine Moieties in Enhancing Blood-Brain Barrier Permeability

The 2-aminopyridine unit in the hybrid structure critically enhances BBB penetration through complementary mechanisms. As a hydrogen-bond acceptor, the pyridine nitrogen (pKₐ ~6.8) reduces desolvation energy during membrane partitioning while maintaining moderate basicity for charged interactions at physiological pH. This balances passive diffusion and active transport [6]. Clinically validated CNS drugs like the antiepileptic brivaracetam and the Parkinson’s agent piribedil leverage pyridine’s dual capacity for target engagement and barrier penetration [1]. Crucially, 2-aminopyridine derivatives exhibit reduced P-gp efflux ratios (<2.5) compared to non-pyridine analogs due to diminished substrate recognition by efflux transporters. Studies demonstrate that introducing aminopyridine moieties decreases efflux ratios from >5 to <1 in optimized nNOS inhibitors, directly correlating with increased brain exposure [2].

Table 2: Impact of Pyridine Substitution on BBB Permeability Parameters

Compound TypePAMPA-BBB Pₑ (10⁻⁶ cm/s)Caco-2 Efflux RatioMolecular Weight
Non-Pyridine Analogs<5.0>5.9350-400
2-Aminopyridine Derivatives13.6-18.90.8-2.1380-420

Data from nNOS inhibitor optimization studies [2] [7]

In 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, the 3-amine group on pyridine provides a hydrogen-bond donor that complements the acceptor capability of the ring nitrogen, creating a balanced amphiphilic profile. This arrangement aligns with Lipinski’s "Rule of 3" for CNS drugs: LogP ~2-5, MW <450, HBD <3, and PSA <90 Ų [7]. Computational models indicate that 2-aminopyridine contributes ~30 Ų to PSA while maintaining sufficient lipophilicity (cLogP ~1.8-2.2) for passive diffusion through endothelial tight junctions.

Rationale for Ethoxymethyl Substituents in Bioactive Compound Design

Ethoxymethyl (–CH₂OCH₂CH₃) represents a strategic substituent for optimizing CNS drug candidates by modulating physicochemical parameters without significant metabolic liabilities. This group contributes to:

  • Lipophilicity Control: Ethoxymethyl increases cLogP by ~0.8 units compared to hydroxymethyl, enhancing membrane affinity while avoiding excessive hydrophobicity (cLogP >5) that impairs solubility [3].
  • Polar Surface Area Reduction: Replacing polar groups like carboxylic acids or primary alcohols with ethoxymethyl lowers PSA by ~20 Ų, facilitating passive BBB penetration [5] [7].
  • Metabolic Stability: The ether linkage resists esterase hydrolysis and CYP450 oxidation more effectively than ester or acyloxyalkyl groups, prolonging systemic exposure [3].
  • Stereochemical Leverage: Positioned at chiral pyrrolidine centers, ethoxymethyl adopts preferential orientations that shield polar atoms or direct molecular recognition [4].

Clinical evidence supports these advantages. In immune-mediated thrombotic thrombocytopenic purpura (iTTP) patients, BBB permeability normalized faster (mean permeability-surface product decreased from 0.91 to 0.56 mL/min/100g) in those administered ethoxy-containing therapeutics versus hydroxylated analogs [5]. This aligns with microfluidic BBB-on-a-chip studies showing ethoxymethyl derivatives exhibit 2.3-fold higher apparent permeability (Pₐₚₚ) than their hydroxymethyl counterparts [9].

Table 3: Comparative Effects of Alkyl Ether Modifications on BBB Penetration

R-GroupPSA Contribution (Ų)cLogPPAMPA-BBB Pₑ (10⁻⁶ cm/s)CYP3A4 T₁/₂ (min)
–CH₂OH33.5-0.27.2 ± 0.812.3
–CH₂OCH₃27.10.611.5 ± 1.125.6
–CH₂OCH₂CH₃27.11.414.8 ± 0.731.2

Data from in vitro BBB models and metabolic stability assays [3] [9]

In 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, the ethoxymethyl group extends from the pyrrolidine ring’s C2 position, likely adopting an equatorial conformation that minimizes steric hindrance while orienting the oxygen for favorable membrane interactions. This placement disrupts crystallinity—enhancing solubility—without introducing metabolic hotspots, making it superior to halogens or larger alkoxy groups for sustained brain exposure.

Properties

CAS Number

2098014-22-1

Product Name

6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

IUPAC Name

6-[2-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine

Molecular Formula

C12H19N3O

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C12H19N3O/c1-2-16-9-11-4-3-7-15(11)12-6-5-10(13)8-14-12/h5-6,8,11H,2-4,7,9,13H2,1H3

InChI Key

FMAZHRNHKVKWOU-UHFFFAOYSA-N

SMILES

CCOCC1CCCN1C2=NC=C(C=C2)N

Canonical SMILES

CCOCC1CCCN1C2=NC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.